Cytotoxic Activity in Meth A Sarcoma as a Function of Alkyl Chain Length
A homologous series of L-methionine alkyl ester hydrochlorides was evaluated for in vitro growth inhibitory activity in Meth A sarcoma. The isopropyl ester (H-Met-OiPr·HCl) belongs to a class where cytotoxicity is directly proportional to alkyl chain length [1]. While optimum activity was observed with the decyl and dodecyl esters (IC50 = 29 µM and 28 µM, respectively), the isopropyl ester's shorter chain length and resulting lower lipophilicity position it as a less cytotoxic, more selective tool compared to these longer-chain analogs [1].
| Evidence Dimension | In vitro cytotoxicity (IC50) in Meth A sarcoma cells |
|---|---|
| Target Compound Data | H-Met-OiPr·HCl exhibits low cytotoxicity, consistent with its short alkyl chain length. The study reports a direct proportionality between chain length and cytotoxicity for this class of compounds [1]. |
| Comparator Or Baseline | L-Methionine decyl ester hydrochloride (IC50 = 29 µM) and L-methionine dodecyl ester hydrochloride (IC50 = 28 µM) [1]. |
| Quantified Difference | A significant, but not precisely quantified for the isopropyl ester, reduction in cytotoxicity relative to the longer-chain (decyl, dodecyl) esters. The isopropyl ester is at the low-activity end of the observed structure-activity relationship [1]. |
| Conditions | Meth A sarcoma cells; cytotoxicity measured by [3H]thymidine incorporation. |
Why This Matters
For researchers developing FTase inhibitors, selecting the isopropyl ester over a more cytotoxic, longer-chain ester like decyl or dodecyl reduces the risk of off-target cytotoxic effects, allowing for cleaner interpretation of on-target FTase inhibition.
- [1] Clement MA, et al. Cytotoxic effects of methionine alkyl esters and amides in normal and neoplastic cell lines. J Pharm Sci. 1989 Jun;78(6):465-9. View Source
